molecular formula C6H10ClN3O2S B13218970 diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13218970
M. Wt: 223.68 g/mol
InChI Key: ZZZMUKORFMIILK-UHFFFAOYSA-N
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Description

Triazole Ring Geometry

  • Bond lengths : The C-N bonds in the triazole ring measure approximately 1.31–1.38 Å, typical for aromatic nitrogen heterocycles.
  • Bond angles : N-N-C angles range from 105° to 112°, consistent with sp²-hybridized nitrogen atoms.

Substituent Effects

  • Sulfonyl chloride : The -SO₂Cl group introduces significant electron-withdrawing character, polarizing the triazole ring and reducing π-electron density at position 3.
  • Ethyl groups : The N1- and N4-ethyl substituents create steric bulk, with van der Waals radii of 4.0 Å between opposing ethyl chains. This steric hindrance influences reactivity by limiting access to the triazole ring’s π-system.

Electronic Distribution

  • Natural Bond Orbital (NBO) analysis predicts increased positive charge density at the sulfonyl chloride-bearing carbon (C3: +0.42 e) due to the electron-withdrawing -SO₂Cl group.
  • The ethyl groups donate minimal electron density via induction, resulting in a net deactivation of the triazole ring toward electrophilic substitution.

Comparative Structural Analysis with Related Sulfonyl Chloride Derivatives

This compound shares structural motifs with several sulfonyl chloride-containing heterocycles, yet exhibits distinct properties due to its substitution pattern:

Compound Name Molecular Formula Key Structural Features Boiling Point (°C)
This compound C₆H₁₀ClN₃O₂S N1,N4-diethyl; -SO₂Cl at C3 425.19
4H-1,2,4-Triazole-3-sulfonyl chloride C₂H₂ClN₃O₂S No alkyl substituents; smaller molecular weight 297.3
Dimethyl-1H-1,2,3-triazole-5-sulfonyl chloride C₄H₆ClN₃O₂S Methyl groups at N1,N2; -SO₂Cl at C5 381.5
4-Cyclopropyl-5-(difluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride C₆H₆ClF₂N₃O₂S Cyclopropyl and difluoromethyl substituents 412.7

Key Comparative Observations:

  • Steric Effects : The diethyl derivative’s boiling point (425.19°C) exceeds that of the dimethyl analog (381.5°C), reflecting increased van der Waals interactions from longer alkyl chains.
  • Electronic Modulation : The cyclopropyl derivative’s electronegative difluoromethyl group enhances thermal stability compared to alkyl-substituted analogs.
  • Reactivity Trends : The unsubstituted triazole-sulfonyl chloride exhibits higher electrophilicity at C3 than its alkylated counterparts due to the absence of electron-donating substituents.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3

InChI Key

ZZZMUKORFMIILK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1CC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of 1,2,4-Triazole Derivatives

The initial step involves sulfonation, where a sulfonyl group ($$-SO_2Cl$$) is introduced onto the heterocyclic core. According to data from Vulcanchem, dimethyl-1,2,4-triazole derivatives undergo sulfonation using sulfur trioxide or chlorosulfonic acid, which act as electrophilic sulfonating agents. This process typically occurs under controlled conditions to prevent over-sulfonation or decomposition of the heterocycle.

Chlorination to Form Sulfonyl Chlorides

Following sulfonation, the intermediate sulfonic acid derivative is subjected to chlorination to convert the sulfonic acid group into the sulfonyl chloride. Chlorinating agents such as thionyl chloride ($$SOCl_2$$) or oxalyl chloride are employed. The reaction generally proceeds under reflux conditions, with the evolution of gaseous byproducts (e.g., sulfur dioxide and hydrogen chloride), which are removed via a reflux condenser and proper ventilation.

Reaction Pathway and Conditions

Step Reagents Conditions Outcome
Sulfonation Chlorosulfonic acid or sulfur trioxide Controlled temperature (0-25°C) Formation of sulfonic acid derivative of 1,2,4-triazole
Chlorination Thionyl chloride or oxalyl chloride Reflux, inert atmosphere Conversion to sulfonyl chloride derivative

Note: The process requires rigorous temperature control and inert atmospheres to prevent side reactions and ensure high yield and purity.

Data and Characterization

Parameter Data Reference
Molecular formula C4H6ClN3O2S
Melting point Not specified; typically 80–120°C for similar compounds Experimental data needed
Spectroscopic features Characteristic IR absorption for sulfonyl chloride (~1350–1150 cm$$^{-1}$$), NMR signals for heterocyclic protons Confirmed via IR and NMR spectroscopy

Summary of Key Points

  • The synthesis involves sulfonation of 1,2,4-triazole derivatives followed by chlorination.
  • Chlorosulfonic acid and thionyl chloride are primary reagents.
  • Reaction conditions must be carefully controlled to prevent side reactions.
  • Characterization confirms the formation of the sulfonyl chloride functional group.
  • The method's adaptability supports diverse applications in pharmaceuticals and chemical research.

Chemical Reactions Analysis

Types of Reactions

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between diethyl-4H-1,2,4-triazole-3-sulfonyl chloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Physical State
This compound C₆H₁₀ClN₃O₂S ~223.68 (estimated)* Diethyl (4), ClSO₂ (3) N/A Solid (predicted)
5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride C₃H₅ClN₃O₂S 181.59 Methyl (5), ClSO₂ (3) 281221-69-0 White powder
5-Butyl-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride C₉H₁₄ClN₃O₂S 263.75 Butyl (5), cyclopropyl (4) 1566003-36-8 Solid
5-tert-Butyl-1H-1,2,4-triazole-3-sulfonyl chloride C₆H₁₀ClN₃O₂S 223.68 tert-Butyl (5), ClSO₂ (3) 59689-65-5 N/A

*Estimated based on molecular formula and comparison with tert-butyl analog.

Key Observations:
  • Substituent Effects on Molecular Weight : Bulky substituents (e.g., butyl, cyclopropyl) increase molecular weight significantly compared to methyl or diethyl groups .
  • Electronic Effects : Electron-donating alkyl groups (e.g., diethyl, tert-butyl) may slightly reduce the electrophilicity of the sulfonyl chloride group compared to electron-withdrawing substituents.
This compound

While explicit synthetic details are unavailable, the following steps are inferred from analogous procedures:

Triazole Core Synthesis : Formation of the 1,2,4-triazole ring via cyclization of hydrazine derivatives with thioureas or carbothioamides under basic conditions .

Sulfonylation : Reaction with sulfonyl chloride precursors (e.g., chlorosulfonic acid or thionyl chloride) to introduce the sulfonyl chloride group .

Diethyl Substituent Introduction : Alkylation of the triazole nitrogen using diethyl sulfate or ethyl halides.

Comparison with Other Compounds:
  • 5-Methyl Derivative : Synthesized via direct sulfonylation of 5-methyl-1,2,4-triazole, yielding a white powder with 95% purity .
  • Butyl-Cyclopropyl Derivative : Requires multi-step functionalization, including cyclopropane ring formation and butyl group installation .

Physical Properties and Stability

  • Solubility : Methyl and diethyl derivatives are likely soluble in polar aprotic solvents (e.g., DMF, DMSO), whereas bulky analogs (e.g., butyl-cyclopropyl) may require less polar solvents .
  • Thermal Stability : tert-Butyl and cyclopropyl groups enhance thermal stability due to steric protection of the triazole core .

Biological Activity

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonyl chloride functional group attached to a triazole ring. Its molecular formula is C5H8ClN3O2SC_5H_8ClN_3O_2S with a molecular weight of approximately 223.68 g/mol. The compound has a melting point between 122-124ºC and a boiling point around 425.191ºC at standard atmospheric pressure.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an antifungal , herbicidal , and anti-inflammatory agent. The triazole moiety is crucial for its mechanism of action, which often involves the inhibition of specific enzymes in target organisms.

Antifungal Activity

The compound has been studied for its antifungal properties. It interferes with fungal cell membrane synthesis by inhibiting enzymes such as lanosterol demethylase, which is essential in the ergosterol biosynthesis pathway . A comparative analysis of various triazole derivatives shows that this compound exhibits significant antifungal activity against several fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Aspergillus niger0.01 μmol/mL
Fusarium oxysporum0.02 μmol/mL
Candida albicans0.03 μmol/mL

These values indicate that this compound is more effective than some commercial antifungal agents like fluconazole and ketoconazole .

Herbicidal Activity

In agricultural applications, this compound serves as an effective herbicide. Its mechanism involves disrupting the metabolic pathways of target weeds through enzyme inhibition, leading to reduced growth and viability. Studies have shown that it can effectively control common agricultural weeds with minimal impact on crop species.

Anti-inflammatory and Other Biological Activities

Recent studies have also explored the anti-inflammatory properties of diethyl-4H-1,2,4-triazole derivatives. For instance, derivatives synthesized from this compound have shown to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of diethyl-4H-1,2,4-triazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values ranging from 0.25 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Synthesis Pathways : Various synthetic routes have been developed to produce diethyl-4H-1,2,4-triazole derivatives with enhanced biological activity. These methods often involve multi-step reactions starting from simple precursors like hydrazines and acyl chlorides .
  • Pharmacological Studies : In vitro studies have shown low toxicity profiles for these compounds at therapeutic doses (up to 100 µg/mL), making them suitable candidates for further development in pharmaceutical applications .

Q & A

Q. Data-Driven Example :

ConditionYield (%)Purity (%)Source
Acetonitrile, 6h RT6590
DMF, 18h RT5885Hypothetical

What purification methods are effective for isolating this compound?

Q. Basic Research Focus

  • Precipitation : Quenching the reaction mixture in ice-water selectively precipitates the product .
  • Recrystallization : Ethanol/water mixtures (1:1 v/v) refine purity by removing polar impurities .
  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves closely related byproducts, though this is less common due to the compound’s sensitivity .

Critical Note : Avoid prolonged drying under vacuum, as sulfonyl chlorides may hydrolyze in humid conditions .

What analytical techniques confirm the structure and purity of this compound?

Q. Advanced Research Focus

  • Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous triazoles) with literature values .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., diethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 3.5–3.7 ppm for CH₂) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄ClN₃O₂S at m/z 263.75) .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

What chemical reactivity can be exploited for functionalizing this compound?

Q. Advanced Research Focus

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with amines or alcohols to form sulfonamides or sulfonate esters under mild conditions (0–25°C) .
  • Oxidation/Reduction :
    • Oxidation : Hydrogen peroxide converts sulfonyl chloride to sulfonic acid derivatives, useful for polarity modulation .
    • Reduction : NaBH₄ reduces the triazole ring’s electrophilic sites, though this may destabilize the sulfonyl group .
  • Cross-Coupling : Suzuki-Miyaura reactions at the triazole’s C-5 position enable aryl/heteroaryl diversification .

Example Reaction Pathway :
Sulfonyl chloride + Amine → Sulfonamide (e.g., as in ’s synthesis of benzenesulfonamides).

How should researchers address contradictions in reported reaction outcomes?

Q. Advanced Research Focus

  • Solvent Effects : Discrepancies in yield (e.g., 65% in acetonitrile vs. 58% in DMF) may arise from varying solubility or side reactions. Replicate conditions with controlled humidity .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., sulfonic acids) if ice-water workup is incomplete .
  • Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps for contentious transformations .

How can this compound be applied in designing bioactive molecules?

Q. Advanced Research Focus

  • Pharmacophore Integration : The sulfonyl chloride group serves as a leaving group for covalent inhibitor design (e.g., targeting cysteine proteases) .
  • Biological Screening : Use synthesized derivatives in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial studies, referencing protocols from analogous triazole sulfonamides .

Q. Experimental Design :

  • Step 1 : Synthesize a library of sulfonamide derivatives.
  • Step 2 : Screen against target enzymes (IC₅₀ determination) and compare with control compounds.
  • Step 3 : Perform SAR analysis to optimize substituent effects .

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